Cell Cycle Inhibition in tsFT210 Cells: Spirotryprostatin A vs. Spirotryprostatin B
Spirotryprostatin A is a 14-fold less potent inhibitor of cell cycle progression at the G2/M phase compared to its close analog spirotryprostatin B in the same assay. This significant difference highlights the critical impact of structural variation on biological activity within this class [1].
| Evidence Dimension | Inhibition of cell cycle progression at G2/M phase |
|---|---|
| Target Compound Data | IC50 = 197.5 µM |
| Comparator Or Baseline | Spirotryprostatin B: IC50 = 14.0 µM |
| Quantified Difference | Spirotryprostatin A is 14.1-fold less potent |
| Conditions | Mouse temperature-sensitive tsFT210 cells |
Why This Matters
This data provides a clear, quantitative basis for selecting spirotryprostatin B over spirotryprostatin A for applications where high potency in cell cycle inhibition is a primary requirement, or conversely, for using spirotryprostatin A as a less potent control.
- [1] Cui CB, Kakeya H, Osada H. Novel mammalian cell cycle inhibitors, spirotryprostatins A and B, produced by Aspergillus fumigatus, which inhibit mammalian cell cycle at G2/M phase. Tetrahedron. 1996;52(39):12651-12666. doi:10.1016/0040-4020(96)00737-5 View Source
